2-Methyl-6-(oxetan-3-yloxy)pyridine
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Overview
Description
2-Methyl-6-(oxetan-3-yloxy)pyridine is a chemical compound that features a pyridine ring substituted with a methyl group at the second position and an oxetane ring at the sixth position. The presence of the oxetane ring imparts unique physicochemical properties to the compound, making it of interest in various fields of research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(oxetan-3-yloxy)pyridine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the intramolecular cyclization of suitable precursors. For instance, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of an alkene with a carbonyl compound under ultraviolet light .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction conditions to facilitate the efficient formation of the oxetane and its subsequent attachment to the pyridine ring .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(oxetan-3-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-6-(oxetan-3-yloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(oxetan-3-yloxy)pyridine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(oxetan-3-yloxy)benzene: Similar structure but with a benzene ring instead of pyridine.
2-Methyl-6-(oxetan-3-yloxy)thiophene: Contains a thiophene ring instead of pyridine.
2-Methyl-6-(oxetan-3-yloxy)furan: Features a furan ring instead of pyridine.
Uniqueness
2-Methyl-6-(oxetan-3-yloxy)pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to benzene, thiophene, or furan. This uniqueness makes it valuable in specific applications where the electronic characteristics of pyridine are advantageous .
Properties
IUPAC Name |
2-methyl-6-(oxetan-3-yloxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-3-2-4-9(10-7)12-8-5-11-6-8/h2-4,8H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZMPGFEZDORRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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